![molecular formula C16H24BNO3 B1471032 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide CAS No. 2246646-52-4](/img/structure/B1471032.png)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Übersicht
Beschreibung
“N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a derivative of boric acid and is considered an important compound in organic synthesis .
Molecular Structure Analysis
The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its borate and sulfonamide groups make it suitable for nucleophilic and amidation reactions . These reactions are fundamental in creating a variety of complex molecules used in further chemical synthesis and drug development.
Drug Discovery and Development
Boronic acid derivatives, such as this compound, are often utilized in drug discovery. They can act as enzyme inhibitors or specific ligand drugs . Their high reactivity allows for the creation of novel pharmaceuticals, particularly in the treatment of cancers and microbial infections.
Suzuki Coupling Reactions
The compound’s boronic ester functionality is essential for Suzuki coupling reactions . This cross-coupling reaction is a powerful tool in creating biaryl compounds, which are prevalent structures in many pharmaceuticals and organic materials.
FLAP Regulators
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is significant in the central nervous system, and its inhibitors can be potential treatments for inflammatory diseases.
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are used in constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, allowing for controlled drug release in targeted therapies.
Fluorescent Probes
Boronic acid compounds can serve as fluorescent probes for detecting various biological substances, including hydrogen peroxide, sugars, and catecholamines . This application is crucial in biological assays and medical diagnostics.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-6-7-14(19)18-13-10-8-12(9-11-13)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOQRNUTCQMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



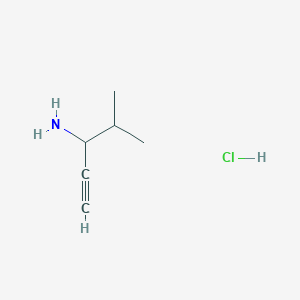
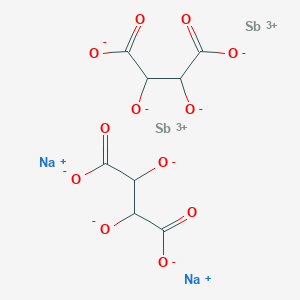
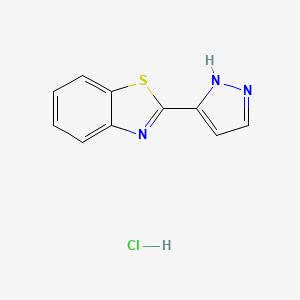
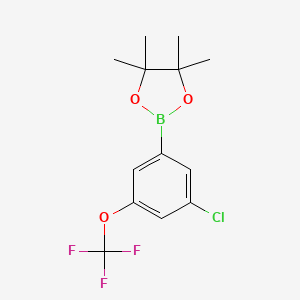

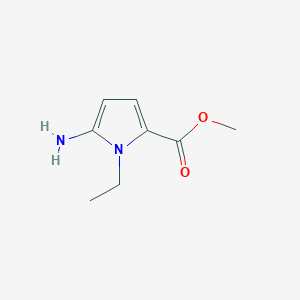
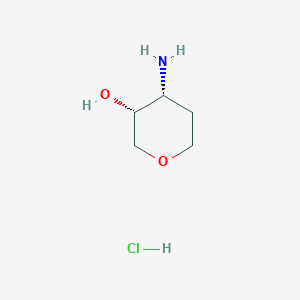
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)
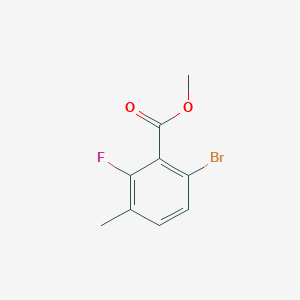
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
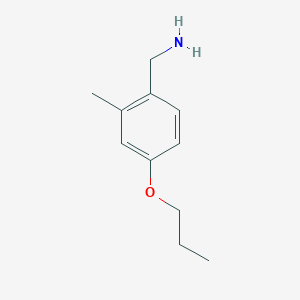
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)